molecular formula C16H14N2O3S B2387522 Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate CAS No. 896302-91-3

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate

Cat. No.: B2387522
CAS No.: 896302-91-3
M. Wt: 314.36
InChI Key: VSBZXUMDQCJHPQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of a cyano group, a carbamoyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using suitable cyano reagents.

    Carbamoylation: The carbamoyl group is added through a reaction with isocyanates or carbamoyl chlorides.

    Esterification: The final step involves esterification of the benzoic acid derivative to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or carbamoyl groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The thiophene ring can undergo π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity or receptor binding. The carbamoyl group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-10(2)22-15(13(9)8-17)18-14(19)11-4-6-12(7-5-11)16(20)21-3/h4-7H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBZXUMDQCJHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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